Molecular Weight Differentiation Against Palbociclib and FRAX597 for Permeability and Absorption
The compound's molecular weight is significantly lower than that of established pyrido[2,3-d]pyrimidin-7-one kinase inhibitors like palbociclib and FRAX597. A lower molecular weight is generally associated with improved passive membrane permeability and absorption, a key consideration in early drug development .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 259.31 g/mol |
| Comparator Or Baseline | Palbociclib: 447.53 g/mol; FRAX597: 557.18 g/mol |
| Quantified Difference | 42.1% smaller than palbociclib; 53.5% smaller than FRAX597 |
| Conditions | Standard molecular weight calculation from molecular formula |
Why This Matters
Procurement for fragment-based screening or permeability-focused assays should prioritize this compound over larger, more complex kinase inhibitors due to its superior predicted passive transport properties.
